4-(Dimethylamino)-3-isopropylphenol

Catalog No.
S12401265
CAS No.
14200-18-1
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-3-isopropylphenol

CAS Number

14200-18-1

Product Name

4-(Dimethylamino)-3-isopropylphenol

IUPAC Name

4-(dimethylamino)-3-propan-2-ylphenol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-8(2)10-7-9(13)5-6-11(10)12(3)4/h5-8,13H,1-4H3

InChI Key

SIVWYFOWUGCQAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)N(C)C

4-(Dimethylamino)-3-isopropylphenol is an organic compound characterized by its dimethylamino group and isopropyl substituent on a phenolic structure. Its molecular formula is C11H17NOC_{11}H_{17}NO, and it has a molecular weight of approximately 179.26 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

Typical of phenolic compounds. One significant reaction is its ability to participate in electrophilic aromatic substitution due to the electron-donating effect of the dimethylamino group, which enhances the reactivity of the aromatic ring. It can also undergo oxidation to form quinonoid derivatives under certain conditions.

In terms of thermodynamics, the enthalpy change (ΔrHΔ_rH^\circ ) for the reaction involving this compound has been reported as approximately 1469 kJ/mol, indicating a relatively stable structure under standard conditions .

The synthesis of 4-(Dimethylamino)-3-isopropylphenol typically involves the alkylation of phenolic compounds. One common method includes:

  • Starting Materials: Phenol, dimethylamine, and isopropyl bromide.
  • Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetone under reflux conditions.
  • Procedure:
    • Combine phenol and dimethylamine in the solvent.
    • Gradually add isopropyl bromide while stirring.
    • Heat the mixture to promote the reaction.
    • After completion, purify the product through recrystallization or chromatography.

This method allows for the formation of 4-(Dimethylamino)-3-isopropylphenol with good yield and purity.

The applications of 4-(Dimethylamino)-3-isopropylphenol are diverse:

  • Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.
  • Cosmetics: Due to its antioxidant properties, it may be included in formulations aimed at skin protection.
  • Chemical Industry: This compound can serve as a reagent or catalyst in organic synthesis processes.

Interaction studies involving 4-(Dimethylamino)-3-isopropylphenol have focused on its reactivity with other chemical entities. For instance, its ability to form complexes with metal ions has been explored, which could enhance its utility in catalysis or materials science. Furthermore, studies on its interactions with biological macromolecules could provide insights into its pharmacological potential.

Several compounds share structural similarities with 4-(Dimethylamino)-3-isopropylphenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-IsopropylphenolC9H12OC_9H_{12}OLacks the dimethylamino group; used as a solvent
3-Methyl-4-isopropylphenolC10H14OC_{10}H_{14}OContains a methyl group instead of dimethylamino
2-Isopropyl-5-methylphenolC10H14OC_{10}H_{14}ODifferent positioning of substituents on the ring

Uniqueness: The presence of both a dimethylamino group and an isopropyl group distinguishes 4-(Dimethylamino)-3-isopropylphenol from its analogs, potentially enhancing its solubility and reactivity compared to simpler phenolic compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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